molecular formula C10H11ClO4 B13093720 3-(2-Chloro-3-methoxyphenoxy)propanoic acid

3-(2-Chloro-3-methoxyphenoxy)propanoic acid

Cat. No.: B13093720
M. Wt: 230.64 g/mol
InChI Key: PBMHPFUFSWJUAB-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-methoxyphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-chloro-3-methoxyphenol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar esterification and hydrolysis steps, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

3-(2-Chloro-3-methoxyphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-3-methoxyphenoxy)propanoic acid is unique due to the presence of both chloro and methoxy groups on the phenoxy ring.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

3-(2-chloro-3-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO4/c1-14-7-3-2-4-8(10(7)11)15-6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

PBMHPFUFSWJUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCCC(=O)O)Cl

Origin of Product

United States

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